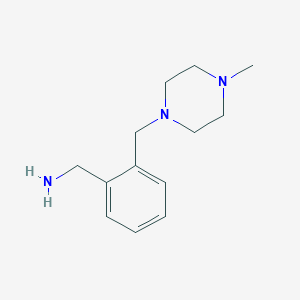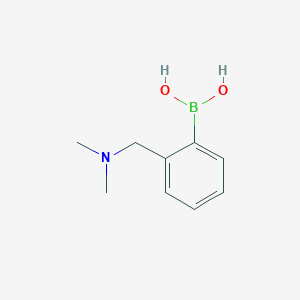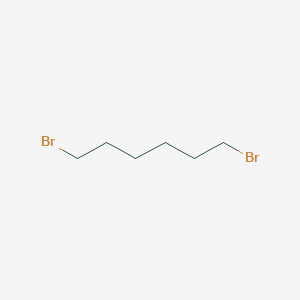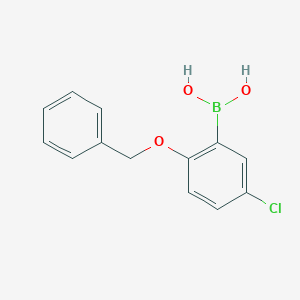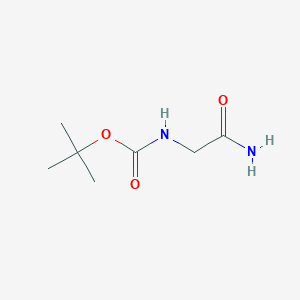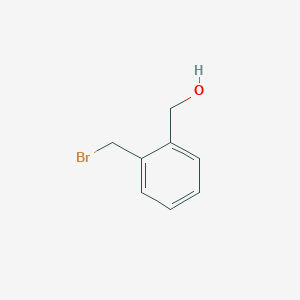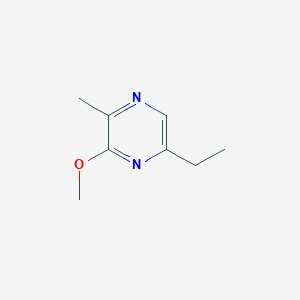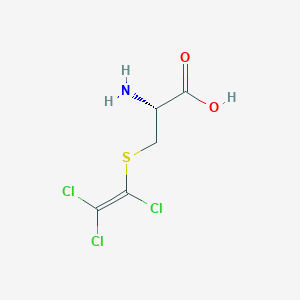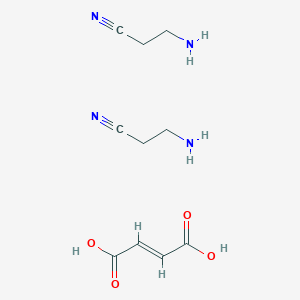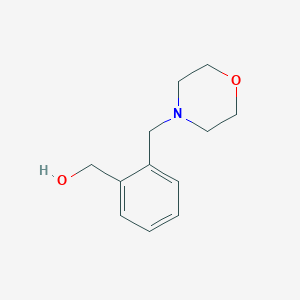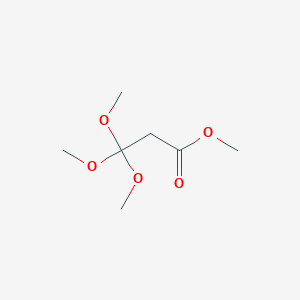
1-Bromo-2-methyloctane
描述
1-Bromo-2-methyloctane is an organic compound belonging to the class of alkyl halides. It is a derivative of octane, where a bromine atom is substituted at the first carbon and a methyl group is substituted at the second carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyloctane can be synthesized through several methods:
Free Radical Halogenation: This method involves the reaction of 2-methyloctane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the first carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methyloctanol with hydrobromic acid or phosphorus tribromide. The hydroxyl group is replaced by a bromine atom, forming this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
化学反应分析
Types of Reactions
1-Bromo-2-methyloctane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and sodium alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide are used. The reactions are often conducted at elevated temperatures to favor elimination over substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2-methyloctene.
Oxidation: The major products can include 2-methyloctanol or 2-methyloctanoic acid.
科学研究应用
1-Bromo-2-methyloctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: This compound is used in studies involving alkylation reactions and the modification of biomolecules.
Material Science: It is used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: this compound is used in the synthesis of potential drug candidates and bioactive molecules.
作用机制
The mechanism of action of 1-bromo-2-methyloctane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can alkylate various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in organic synthesis and biological studies.
相似化合物的比较
1-Bromo-2-methyloctane can be compared with other similar compounds, such as:
1-Bromo-2-methylhexane: Similar in structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Bromo-2-methylheptane: Also similar in structure but with a slightly shorter carbon chain. It shares similar chemical properties but may differ in boiling and melting points.
1-Bromo-3-methyloctane: The bromine atom is substituted at the third carbon instead of the first. This positional isomer may exhibit different reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
属性
IUPAC Name |
1-bromo-2-methyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYRIXNUUUUPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560925 | |
| Record name | 1-Bromo-2-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-46-7 | |
| Record name | 1-Bromo-2-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


